molecular formula C13H14N2O4 B180955 Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate CAS No. 133426-99-0

Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate

Cat. No. B180955
M. Wt: 262.26 g/mol
InChI Key: UILHKIXKQILPDY-UHFFFAOYSA-N
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Description

Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate is a chemical compound with the molecular formula C13H14N2O4 . Imidazopyridine, the core structure of this compound, is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate is not mentioned in the available resources.


Molecular Structure Analysis

The molecular structure of Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate consists of a fused bicyclic 5–6 heterocycle, which is a common structure in medicinal chemistry . The exact structural details specific to Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate are not provided in the available resources.

properties

IUPAC Name

diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-12(16)9-6-5-7-15-8-10(14-11(9)15)13(17)19-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILHKIXKQILPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901219736
Record name 2,8-Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate

CAS RN

133426-99-0
Record name 2,8-Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133426-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl bromopyruvate (2.3 g, 10.2 m mol and ethyl 2-aminonicotinate (1.7 g, 10 m mol) in methyl ethyl ketone (17 ml) was refluxed for 5 hours. After completion of the reaction, the mixture was cooled to room temperature and distilled under reduced pressure to remove the solvent. The residue to which saturated sodium hydrogen carbonate aqueous solution (50 ml) was added was extracted with chloroform (100 ml×3). The extract was washed with water, dried over MgSO4 and concentrated under reduced pressure. The concentrate was purified by silica gel column chromatography (eluent: ethyl acetate) to give the object compound (0.7 g, yield 26.7%) as crystals. m.p. 97° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Yield
26.7%

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